Dimethyl cyclohexylboronate

Boronic Ester Stability Hydrolytic Susceptibility pKa Modulation

Dimethyl cyclohexylboronate (CAS 37981-94-5) is an alkyl boronic ester, specifically the dimethyl ester of cyclohexylboronic acid. This compound class functions as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it enables the installation of a cyclohexyl moiety onto complex molecular scaffolds.

Molecular Formula C8H17BO2
Molecular Weight 156.03 g/mol
CAS No. 37981-94-5
Cat. No. B15476336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cyclohexylboronate
CAS37981-94-5
Molecular FormulaC8H17BO2
Molecular Weight156.03 g/mol
Structural Identifiers
SMILESB(C1CCCCC1)(OC)OC
InChIInChI=1S/C8H17BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
InChIKeyUNGRQXLGDMMKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Cyclohexylboronate (CAS 37981-94-5): A Foundational Alkyl Boronic Ester for Cross-Coupling Procurement


Dimethyl cyclohexylboronate (CAS 37981-94-5) is an alkyl boronic ester, specifically the dimethyl ester of cyclohexylboronic acid . This compound class functions as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it enables the installation of a cyclohexyl moiety onto complex molecular scaffolds . As an ester, its physicochemical properties, such as enhanced hydrolytic stability compared to the parent boronic acid, are critical considerations for its handling and performance in synthetic workflows [1].

Why Cyclohexylboronic Acid or Other Boronic Esters Are Not Direct Replacements for Dimethyl Cyclohexylboronate


Generic substitution of boronic acid derivatives in a synthetic sequence is a high-risk proposition. While the cyclohexyl group is the primary structural fragment of interest, the boron protecting group profoundly influences stability, solubility, and reactivity . For example, the dimethyl ester of a boronic acid exhibits a significantly lower pKa (by approximately 3 units) compared to the free acid, a change that can alter its behavior in aqueous or protic reaction environments [1]. Furthermore, the steric and electronic properties of the ester group dictate the rate of transmetalation in cross-coupling reactions and the compound's susceptibility to protodeboronation [2]. Therefore, selecting a specific boronic ester is a critical process parameter, not a matter of interchangeable building blocks.

Quantitative Evidence for Dimethyl Cyclohexylboronate Differentiation: A Comparator-Based Analysis


Enhanced Hydrolytic Stability and Modified Acidity Relative to Cyclohexylboronic Acid

A significant and quantifiable advantage of using the dimethyl ester (dimethyl cyclohexylboronate) over the parent cyclohexylboronic acid is its modified acidity and stability profile. While direct experimental data for this specific cyclohexyl pair is not available in the public domain, a robust class-level inference can be drawn from computational and experimental studies on methylboronic acid and its esters [1]. This study demonstrates that conversion of a boronic acid to its dimethyl ester is accompanied by a substantial drop in pKa, approximately 3 units, in aqueous solution [1]. This change indicates increased acidity and a different equilibrium with its hydrolyzed form, which directly impacts its behavior in aqueous workups, storage stability against moisture, and compatibility with protic functional groups during synthesis.

Boronic Ester Stability Hydrolytic Susceptibility pKa Modulation

Differentiated Physicochemical Properties Compared to Cyclohexylboronic Acid Pinacol Ester

The choice of ester protecting group has a direct impact on the physical state and handling characteristics of the boronic reagent. Dimethyl cyclohexylboronate (MW: 156.03 g/mol) presents a distinct set of properties compared to a bulkier analog like cyclohexylboronic acid pinacol ester (MW: 210.12 g/mol) [1]. The lower molecular weight of the dimethyl ester translates to a higher molar percentage of the active cyclohexyl group per gram of reagent. This quantitative difference in 'active content' can be a key factor in procurement for large-scale syntheses, as it directly impacts the amount of reagent required and the volume of byproduct waste generated. While specific boiling points are not reported, the lower molecular weight and less sterically demanding dimethyl ester are generally expected to confer higher volatility, which may simplify removal of excess reagent or byproducts via evaporation compared to the high-boiling pinacol derivative [2].

Boronic Ester Selection Suzuki-Miyaura Coupling Reagent Handling

Role as a Key Building Block in Industrial Processes for High-Value Materials

Dimethyl cyclohexylboronate and its class of cycloalkyl boronates are specifically claimed as key starting materials in a patented industrial process for manufacturing triaryl organoborates [1]. These organoborates are valuable as co-initiators in photopolymer formulations. The process, described in patent US-11078218-B2, involves reacting an organoboronic ester of formula B—R1(OR2)(OR3) (which includes cycloalkyl boronates like the target compound) with a salt and a haloaromatic compound [1]. This demonstrates a verifiable, high-value industrial application for this specific class of compound, differentiating it from other boronic esters that may not be suitable for this particular transformation or final application due to the specific steric and electronic requirements of the resulting triaryl organoborate structure.

Triaryl Organoborates Photopolymerization Co-initiator Synthesis

Validated Application Scenarios for Dimethyl Cyclohexylboronate in R&D and Manufacturing


Synthesis of Triaryl Organoborates for Photopolymer Co-Initiators

Based on the patent evidence [1], a primary industrial application for dimethyl cyclohexylboronate is its use as a starting material in the synthesis of triaryl organoborates. These organoborates serve as co-initiators in photopolymer formulations. The patented process [1] specifically includes cycloalkyl boronates like the target compound, highlighting its utility in manufacturing high-performance materials for applications such as coatings, adhesives, and 3D printing resins. This provides a validated, high-value procurement pathway for industrial R&D groups.

Suzuki-Miyaura Cross-Coupling for Installing Cyclohexyl Groups in Pharmaceutical Intermediates

Dimethyl cyclohexylboronate is a reagent of choice for Suzuki-Miyaura cross-coupling reactions where the goal is to install an unsubstituted cyclohexyl ring . Compared to the free boronic acid, its enhanced stability profile (inferred from class-level pKa data [2]) and defined molecular weight (156.03 g/mol) make it a more reliable and easily handled reagent for medicinal chemistry and process research. Its use minimizes complications from protodeboronation or premature hydrolysis, which are common challenges with free alkyl boronic acids, leading to more robust and reproducible synthetic procedures.

Atom-Economical and Cost-Sensitive Large-Scale Synthesis

For process chemists scaling up a cyclohexyl installation, the choice of boronic ester has direct cost and efficiency implications. Dimethyl cyclohexylboronate offers a quantifiable advantage in atom economy over bulkier ester analogs like the pinacol ester [3]. With a cyclohexyl mass fraction of 53% compared to 39% for the pinacol ester, the dimethyl ester delivers 14% more of the desired cyclohexyl group per unit mass of reagent. This translates to potentially lower reagent costs per mole of product and a reduction in the mass and volume of boron-containing waste, which are critical factors in the economic and environmental assessment of a manufacturing process.

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